
3,5-Difluorobenzoic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 3,5-Difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a carboxylic acid group. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzoic acid-d3 typically involves the introduction of deuterium atoms into the 3,5-Difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,5-Difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorinated benzoic acid derivatives.
Reduction: Formation of fluorinated benzyl alcohols.
Substitution: Formation of various substituted fluorinated benzoic acids.
Applications De Recherche Scientifique
3,5-Difluorobenzoic acid-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of advanced materials and as a building block in the production of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3,5-Difluorobenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, often leading to slower metabolism and increased stability. This property is particularly useful in drug development, where deuterium substitution can enhance the pharmacokinetic profile of a drug by reducing its rate of degradation.
Comparaison Avec Des Composés Similaires
- 3,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 3,5-Difluorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other fluorinated benzoic acids. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. Compared to other difluorobenzoic acids, the 3,5-difluoro substitution pattern also influences the compound’s reactivity and interaction with various reagents.
Propriétés
Formule moléculaire |
C7H4F2O2 |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
2,4,6-trideuterio-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
Clé InChI |
GONAVIHGXFBTOZ-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


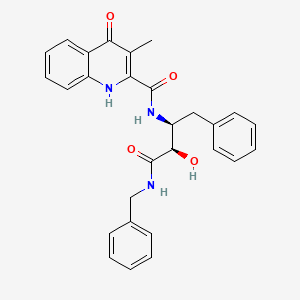
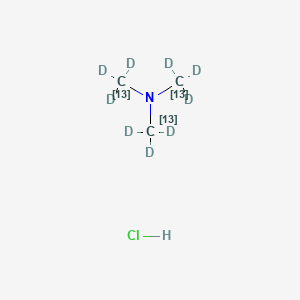
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)

![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
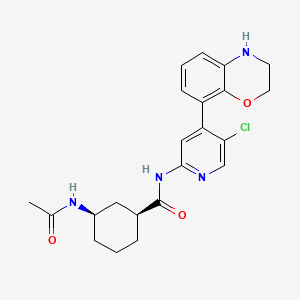
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
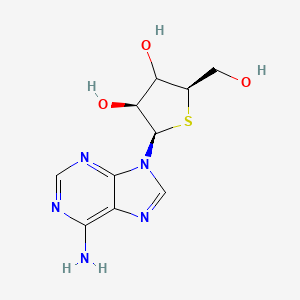
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

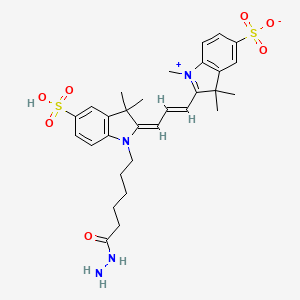
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
